Minnelide free acid

描述

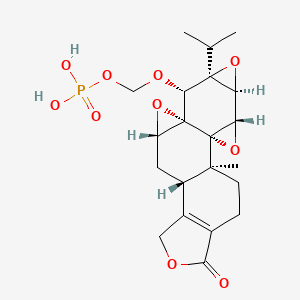

Structure

3D Structure

属性

CAS 编号 |

1254885-39-6 |

|---|---|

分子式 |

C21H27O10P |

分子量 |

470.4 g/mol |

IUPAC 名称 |

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl dihydrogen phosphate |

InChI |

InChI=1S/C21H27O10P/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25)/t12-,13-,14-,15-,17+,18-,19-,20+,21+/m0/s1 |

InChI 键 |

QROUIGQWVUTWFM-RWBWCDHPSA-N |

SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C |

手性 SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(O)O)O7)COC6=O)C |

规范 SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Minnelide free acid; 14-O-Phosphonooxymethyltriptolide; |

产品来源 |

United States |

Foundational & Exploratory

Minnelide Free Acid: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minnelide free acid, the active form of the prodrug Minnelide, is a diterpenoid triepoxide derived from the thunder god vine, Tripterygium wilfordii. Known for centuries in traditional Chinese medicine for its anti-inflammatory properties, its potent anticancer activities have garnered significant interest in the scientific community. This technical guide provides an in-depth exploration of the molecular mechanisms through which Minnelide free acid exerts its cytotoxic effects on cancer cells. It details the compound's interaction with key signaling pathways, its role in inducing programmed cell death, and its impact on the fundamental process of transcription. This document summarizes quantitative data from preclinical studies, provides detailed experimental protocols for key assays, and includes visualizations of the intricate signaling networks and experimental workflows involved in its mechanistic elucidation.

Core Mechanism of Action: Inhibition of Transcription

The primary and most profound mechanism of action of Minnelide free acid is the global inhibition of transcription. This is achieved through its direct interaction with the general transcription factor TFIIH, a crucial component of the RNA polymerase II (Pol II) preinitiation complex.

Minnelide free acid forms a covalent bond with the XPB subunit of TFIIH, a DNA-dependent ATPase.[1][2] This irreversible binding inhibits the ATPase and helicase activities of XPB, which are essential for promoter opening and the initiation of transcription.[1] The inhibition of TFIIH stalls Pol II at the promoter, leading to a global shutdown of transcription.[1] This transcriptional arrest disproportionately affects cancer cells, which are often characterized by high rates of transcription and a dependency on the continuous expression of oncogenes and anti-apoptotic proteins for their survival.

Impact on Key Cancer Signaling Pathways

Minnelide free acid modulates several critical signaling pathways that are frequently dysregulated in cancer, contributing to its pleiotropic anticancer effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting a pro-tumorigenic environment. Minnelide free acid is a potent inhibitor of NF-κB signaling.[3][4] It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] By stabilizing IκBα, Minnelide free acid blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[4] This leads to a reduction in the expression of anti-apoptotic proteins and inflammatory cytokines, sensitizing cancer cells to apoptosis.[4]

dot

Figure 1: Inhibition of the NF-κB Pathway by Minnelide Free Acid.

Downregulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, leading to uncontrolled cell proliferation and metastasis. Minnelide free acid has been shown to suppress this pathway by reducing the levels of both total and nuclear β-catenin, the central effector of the canonical Wnt pathway. This reduction in β-catenin leads to decreased transcription of Wnt target genes, such as c-Myc and Cyclin D1, thereby inhibiting cancer cell growth.

Modulation of the Akt/mTOR and MAPK/ERK Signaling Pathways

The PI3K/Akt/mTOR and MAPK/ERK pathways are critical for cell growth, proliferation, and survival. Minnelide free acid has been shown to inhibit the phosphorylation of Akt and downstream effectors like mTOR, leading to reduced protein synthesis and cell growth.[5][6] Its effects on the MAPK/ERK pathway can be context-dependent, with some studies reporting inhibition of ERK phosphorylation, while others suggest activation, potentially as a cellular stress response.[7]

dot```dot graph "Akt_mTOR_Pathway_Inhibition_by_Minnelide" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes GF [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Minnelide [label="Minnelide\nFree Acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges GF -> RTK [label="Bind"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Activates)"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Minnelide -> Akt [label="Inhibits\nPhosphorylation", color="#EA4335", style=dashed, arrowhead=tee]; }

Figure 3: Experimental Workflow for Characterizing the Anticancer Mechanism of Minnelide Free Acid.

Conclusion

Minnelide free acid is a promising anticancer agent with a multifaceted mechanism of action. Its primary role as a potent inhibitor of transcription, coupled with its ability to modulate key oncogenic signaling pathways and induce programmed cell death, underscores its therapeutic potential. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the anticancer properties of this natural product derivative. Further investigation into its clinical efficacy and the development of strategies to mitigate its toxicity are crucial for its successful translation into a clinically approved cancer therapy.

References

- 1. Triptolide | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]

- 2. scispace.com [scispace.com]

- 3. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Triptolide has anticancer and chemosensitization effects by down-regulating Akt activation through the MDM2/REST pathway in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Minnelide Free Acid for Researchers and Drug Development Professionals

Introduction: Minnelide, a highly water-soluble prodrug of the natural diterpenoid triptolide, has emerged as a promising therapeutic agent, particularly in the context of pancreatic and other gastrointestinal cancers. Its enhanced solubility overcomes the clinical limitations of its parent compound, triptolide, allowing for systemic administration and potent anti-tumor activity. This technical guide provides a comprehensive overview of the chemical structure of Minnelide free acid, its synthesis, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Properties of Minnelide Free Acid

Minnelide is the disodium salt of 14-O-phosphonooxymethyltriptolide. The active form, Minnelide free acid, is generated upon hydrolysis of the phosphate ester group by phosphatases in the body.

Chemical Structure of Minnelide Free Acid (14-O-phosphonooxymethyltriptolide):

-

Molecular Formula: C₂₁H₂₇O₁₀P

-

Molecular Weight: 482.40 g/mol

The core structure is that of triptolide, a complex diterpenoid triepoxide. The key modification is the addition of a phosphonooxymethyl group at the C14 hydroxyl position, which imparts water solubility.

| Property | Value |

| Molecular Formula | C₂₁H₂₇O₁₀P |

| Molecular Weight | 482.40 g/mol |

| Parent Compound | Triptolide |

| Prodrug Form | Minnelide (disodium salt) |

| Chemical Name | 14-O-phosphonooxymethyltriptolide |

Synthesis of Minnelide

The synthesis of Minnelide from triptolide is a multi-step process designed to introduce the water-solubilizing phosphonooxymethyl group.

Experimental Protocol: Synthesis of Minnelide

This protocol is a general guide based on published literature. Researchers should consult specific patents and publications for detailed reaction conditions and safety precautions.

Step 1: Formation of the Intermediate

-

React triptolide with acetic acid and acetic anhydride in dimethyl sulfoxide (DMSO) at room temperature.

-

The reaction is typically carried out for approximately 5 days.

-

This step generates an intermediate form of triptolide.

Step 2: Generation of the Dibenzyl Ester Derivative

-

The intermediate from Step 1 is reacted with dibenzylphosphate and N-iodosuccinimide.

-

The reaction is conducted in a solution of dry methylene chloride and tetrahydrofuran.

-

This results in the formation of a dibenzyl ester derivative.

Step 3: Reductive Removal of the Dibenzyl Group and Salt Formation

-

The dibenzyl group is removed by hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

The reaction mixture is then treated with a sodium salt, such as sodium carbonate, to form the disodium salt of 14-O-phosphonooxymethyltriptolide (Minnelide).

Caption: Synthetic pathway of Minnelide from triptolide.

Mechanism of Action

Minnelide exerts its anti-tumor effects through multiple mechanisms, primarily through the inhibition of key cellular processes that promote cancer cell survival and proliferation. Upon conversion to triptolide, it acts as a potent inhibitor of transcription.

Inhibition of Heat Shock Protein 70 (HSP70) via Sp1 Downregulation

A primary mechanism of Minnelide's action is the downregulation of Heat Shock Protein 70 (HSP70), a molecular chaperone that is often overexpressed in cancer cells and promotes their survival by inhibiting apoptosis. This downregulation is achieved through the inhibition of the transcription factor Specificity Protein 1 (Sp1).

Caption: Minnelide's signaling pathway leading to apoptosis via HSP70 inhibition.

Disruption of the Tumor Stroma

Minnelide has been shown to effectively deplete the desmoplastic stroma characteristic of many tumors, particularly pancreatic cancer. This is achieved by inhibiting the synthesis of key extracellular matrix components, collagen and hyaluronan.

-

Inhibition of Hyaluronan Synthesis: Minnelide downregulates the expression of hyaluronan synthase (HAS) genes through the inhibition of Sp1. It may also deplete the substrate pool of UDP-GlcNAc necessary for hyaluronan synthesis.

-

Inhibition of Collagen Stabilization: While the precise mechanism is still under investigation, Minnelide has been observed to reduce the stabilization of collagen within the tumor microenvironment, further contributing to the breakdown of the stromal barrier.

Caption: Minnelide's mechanism of action on the tumor stroma.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of Minnelide. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell Viability Assay

-

Cell Culture: Plate pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of triptolide (as Minnelide is a prodrug requiring activation, using the active compound triptolide is common for in vitro studies) or Minnelide in the presence of alkaline phosphatase. A typical concentration range for triptolide is 50-200 nM.

-

Incubation: Incubate the cells for 24-72 hours.

-

Assessment of Viability: Measure cell viability using a standard method such as the MTT or MTS assay.

In Vivo Pancreatic Cancer Mouse Model

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

-

Tumor Implantation: Orthotopically implant human pancreatic cancer cells into the pancreas of the mice.

-

Treatment: Once tumors are established, administer Minnelide via intraperitoneal injection. Effective doses in preclinical models range from 0.21 mg/kg to 0.42 mg/kg daily.

-

Monitoring: Monitor tumor growth using imaging techniques or by measuring tumor volume at the end of the study. Animal well-being should be monitored throughout the experiment.

Caption: General experimental workflow for the evaluation of Minnelide.

Western Blot for HSP70

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

| Parameter | Cell Line / Animal Model | Concentration / Dose | Outcome |

| In Vitro Cell Viability | Pancreatic Cancer Cells | 100-200 nM Triptolide | Significant decrease in cell viability |

| In Vivo Tumor Growth | Pancreatic Cancer Mouse Model | 0.21 mg/kg/day Minnelide | Inhibition of tumor growth |

| In Vivo Tumor Growth | Pancreatic Cancer Mouse Model | 0.42 mg/kg/day Minnelide | Significant tumor regression |

An In-depth Technical Guide to the Synthesis and Purification of Minnelide Free Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minnelide, a water-soluble prodrug of the potent anti-cancer agent triptolide, has garnered significant interest in the field of oncology. Its enhanced solubility addresses a key limitation of triptolide, allowing for systemic administration and improved pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis of Minnelide from its parent compound, triptolide, and discusses the critical aspects of its purification to achieve the high degree of purity required for preclinical and clinical research. Furthermore, this document elucidates the mechanism of action of Minnelide, focusing on its intracellular conversion to triptolide and the subsequent modulation of key signaling pathways involved in cancer progression, including the inhibition of Heat Shock Protein 70 (HSP70) and the MYC oncogene.

Introduction

Triptolide, a diterpenoid triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-cancer activities. However, its poor water solubility has significantly hampered its clinical development. Minnelide, a synthetically derived phosphonooxymethyl ether of triptolide, was developed to overcome this limitation. As a prodrug, Minnelide is rapidly converted to the active compound, triptolide, in vivo by ubiquitously expressed phosphatases. This guide details the chemical synthesis and purification methodologies for obtaining high-purity Minnelide free acid, a crucial prerequisite for its evaluation as a therapeutic agent.

Synthesis of Minnelide Free Acid

The synthesis of Minnelide is a multi-step process that starts from triptolide. The overall synthetic scheme involves the introduction of a phosphonooxymethyl group at the C14 hydroxyl position of the triptolide molecule.

Synthetic Pathway Overview

The synthesis can be broadly divided into three key steps, starting from the parent compound, triptolide.

Caption: General workflow for the synthesis of Minnelide free acid from triptolide.

Experimental Protocols

The following protocols are based on established synthetic routes. Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Step 1: Synthesis of 14-O-(hydroxymethyl)triptolide Intermediate

-

Reaction: Triptolide is reacted with acetic acid and acetic anhydride in dimethyl sulfoxide (DMSO).

-

Protocol:

-

Dissolve triptolide in DMSO.

-

Add acetic acid and acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 5 days).

-

Upon completion, the reaction is worked up to isolate the intermediate, which is often obtained as a white foam.

-

Step 2: Synthesis of the Dibenzyl Ester Derivative

-

Reaction: The hydroxymethyl intermediate is reacted with dibenzyl phosphate in the presence of N-iodosuccinimide.

-

Protocol:

-

Dissolve the intermediate from Step 1 in a mixture of dry methylene chloride and tetrahydrofuran.

-

Add 4-Å molecular sieves, dibenzyl phosphate, and N-iodosuccinimide.

-

Stir the reaction at room temperature for several hours (e.g., 5 hours).

-

Purify the resulting dibenzyl ester derivative.

-

Step 3: Synthesis of Minnelide (Disodium Salt)

-

Reaction: The dibenzyl protecting groups are removed by catalytic hydrogenation, followed by conversion to the disodium salt.

-

Protocol:

-

Dissolve the dibenzyl ester derivative in a suitable solvent.

-

Add palladium on carbon (Pd/C) as a catalyst.

-

Subject the mixture to a hydrogen atmosphere at room temperature for several hours (e.g., 3 hours) to remove the benzyl groups.

-

After filtration of the catalyst, the resulting dihydrogen phosphate is reacted with sodium carbonate to form the disodium salt of Minnelide.

-

Step 4: Conversion to Minnelide Free Acid

-

Reaction: The disodium salt of Minnelide is carefully acidified to produce the free acid form.

-

Protocol:

-

Dissolve the Minnelide disodium salt in water.

-

Slowly add a dilute acid (e.g., HCl) while monitoring the pH to precipitate the Minnelide free acid.

-

The precipitate is then collected by filtration and washed with cold water.

-

Quantitative Data

The following table summarizes typical yields and purity data reported in the literature for the synthesis of Minnelide.

| Step | Product | Typical Yield | Purity (by HPLC) |

| 1. Hydroxymethylation | 14-O-(hydroxymethyl)triptolide | ~52% | - |

| 2. Phosphonylation | Dibenzyl Ester Derivative | ~80% | - |

| 3. Deprotection & Salt Formation | Minnelide (Disodium Salt) | ~90% | >95% |

| 4. Acidification | Minnelide Free Acid | High | >98% |

Purification of Minnelide Free Acid

Achieving high purity of Minnelide free acid is critical for its use in biological and clinical studies. Due to its polar nature, preparative high-performance liquid chromatography (HPLC) is the method of choice.

Preparative HPLC Protocol

This is a generalized protocol that may require optimization based on the specific impurities present and the HPLC system used.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically employed. To improve peak shape and resolution for the acidic analyte, a modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase.

-

Protocol:

-

Dissolve the crude Minnelide free acid in a minimal amount of the initial mobile phase solvent.

-

Inject the sample onto the preparative HPLC column.

-

Run a gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase percentage to elute the compound of interest.

-

Monitor the elution profile using a UV detector.

-

Collect the fractions corresponding to the main peak of Minnelide free acid.

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., by lyophilization) to obtain the purified Minnelide free acid.

-

Mechanism of Action

Minnelide exerts its therapeutic effects after being converted to triptolide. The primary mechanism of action of triptolide involves the covalent inhibition of the XPB subunit of the general transcription factor TFIIH, leading to a global suppression of transcription. This has profound downstream effects on several signaling pathways critical for cancer cell survival and proliferation.

Conversion of Minnelide to Triptolide

Upon entering the body, Minnelide is rapidly hydrolyzed by phosphatases, which are abundant in the blood and other tissues, to release triptolide.[1] This bioactivation is a key feature of Minnelide's design as a prodrug.

Caption: Bioactivation of the prodrug Minnelide to the active drug triptolide by phosphatases.

Inhibition of HSP70 and MYC Signaling

Two of the most significant downstream targets of triptolide are Heat Shock Protein 70 (HSP70) and the oncoprotein MYC.

-

HSP70 Inhibition: Triptolide has been shown to suppress the expression of HSP70.[2] HSP70 is a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in promoting cell survival and resistance to apoptosis. By downregulating HSP70, triptolide sensitizes cancer cells to programmed cell death.

-

MYC Inhibition: The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism and is frequently dysregulated in a wide range of human cancers. Triptolide has been demonstrated to reduce both MYC transcription and MYC protein stability.[3]

The inhibition of these key pro-survival and pro-proliferative factors contributes significantly to the potent anti-cancer activity of Minnelide.

Caption: Simplified signaling pathway of Minnelide's mechanism of action.

Conclusion

Minnelide represents a significant advancement in the development of triptolide-based therapeutics. Its synthesis from triptolide is a well-defined process, and its purification to a high degree of purity is achievable using standard chromatographic techniques. The understanding of its mechanism of action, particularly its ability to be converted to the active compound triptolide and subsequently inhibit key cancer-promoting pathways involving HSP70 and MYC, provides a strong rationale for its continued investigation as a potent anti-cancer agent. This guide provides a foundational understanding for researchers and drug development professionals working with this promising compound.

References

The Pharmacokinetics and Pharmacodynamics of Minnelide Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minnelide, a water-soluble pro-drug of the diterpenoid triepoxide triptolide, has emerged as a promising therapeutic agent, particularly in the oncology space. Triptolide, the active compound, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its clinical development has been hampered by poor water solubility. Minnelide was synthesized to overcome this limitation, allowing for systemic administration and subsequent conversion to triptolide. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Minnelide and its active form, triptolide, compiling data from preclinical and clinical studies to serve as a comprehensive resource for the scientific community.

Pharmacokinetics

Minnelide is designed to be rapidly converted to triptolide in the bloodstream. This bioconversion is a critical step in its mechanism of action.

Preclinical Pharmacokinetics

In a key preclinical evaluation, Minnelide was administered daily to athymic nude mice with orthotopically implanted human pancreatic cancer cell lines (MIA PaCa-2, S2-013, or AsPC-1) at doses ranging from 0.1 to 0.6 mg/kg. These studies demonstrated significant reductions in tumor growth and metastasis, as well as improved survival, providing the rationale for clinical investigation.

An in vitro study on the bioconversion of Minnelide to triptolide in the presence of alkaline phosphatase demonstrated a rapid conversion with a half-life of approximately 2 minutes. This suggests that once administered, Minnelide is quickly converted to its active form.

Clinical Pharmacokinetics

A first-in-human Phase I clinical trial in patients with advanced gastrointestinal cancers has provided crucial pharmacokinetic data for both Minnelide and triptolide following intravenous administration of Minnelide.

Table 1: Pharmacokinetic Parameters of Minnelide in Humans Following a Single Intravenous Dose [1]

| Parameter | Value |

| Half-life (t½) | ≤ 10 minutes |

| Time to Last Quantifiable Concentration | ≤ 1.0 hour |

Note: Due to the rapid clearance of Minnelide, a precise half-life could not be calculated for most patients.

Table 2: Pharmacokinetic Parameters of Triptolide in Humans Following a Single Intravenous Dose of Minnelide [1]

| Parameter | Median Value (Range) |

| Time to Peak Concentration (Tmax) | 0.54 to 0.65 hours |

| Half-life (t½) | 0.76 hours (0.36 to 2.3 hours) |

| Clearance | Complete in most patients by 3 hours |

The clinical data confirms the rapid conversion of Minnelide to triptolide, with triptolide reaching peak plasma concentrations shortly after the end of the 30-minute infusion. The pharmacokinetic parameters of triptolide, including Cmax and AUC, were found to be dose-proportional. No accumulation of Minnelide or triptolide was observed with repeated dosing.

Pharmacodynamics

The pharmacodynamic effects of Minnelide are mediated by its active form, triptolide.

Mechanism of Action

Triptolide exerts its biological effects primarily through the inhibition of the general transcription factor TFIIH. Specifically, triptolide covalently binds to the XPB (Xeroderma Pigmentosum group B) subunit of TFIIH.[2] XPB is a DNA-dependent ATPase and helicase that is essential for both transcription initiation by RNA polymerase II and nucleotide excision repair (NER).

By inhibiting the ATPase activity of XPB, triptolide leads to a global suppression of transcription. This disruption of transcription preferentially affects rapidly dividing cells, such as cancer cells, which are highly dependent on active gene expression for their growth and survival. The inhibition of TFIIH also impairs the NER pathway, which is responsible for repairing DNA damage, including that induced by chemotherapy agents like oxaliplatin.[3] This dual mechanism of action contributes to the potent anti-cancer activity of triptolide.

In Vitro and In Vivo Effects

Preclinical studies have demonstrated the potent anti-cancer effects of Minnelide in a variety of cancer cell lines and animal models.

-

In Vitro: Minnelide, in the presence of alkaline phosphatase to facilitate its conversion to triptolide, effectively reduces the viability of pancreatic cancer cell lines, including MIA PaCa-2, PANC-1, S2-013, and S2-VP10.

-

In Vivo: In orthotopic mouse models of pancreatic cancer using these cell lines, Minnelide treatment has been shown to:

-

Significantly decrease tumor volume and weight.

-

Reduce the incidence of metastasis.

-

Improve overall survival.

-

Experimental Protocols

Quantification of Triptolide in Plasma by LC-MS/MS

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies of Minnelide and triptolide. The following is a general protocol based on published methods.[2][4][5]

1. Sample Preparation:

- To 100 µL of plasma, add an internal standard (e.g., a structural analog of triptolide).

- Precipitate proteins by adding acetonitrile.

- Vortex and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: A C18 or other suitable reverse-phase column.

- Mobile Phase: A gradient of an aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

- Flow Rate: Appropriate for the column dimensions.

- Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for triptolide and the internal standard.

3. Data Analysis:

- Construct a calibration curve using standards of known concentrations.

- Determine the concentration of triptolide in the plasma samples by comparing the peak area ratio of triptolide to the internal standard against the calibration curve.

"Plasma Sample" [fillcolor="#FBBC05", fontcolor="#202124"];

"Protein Precipitation" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Centrifugation";

"Supernatant Transfer";

"Evaporation";

"Reconstitution";

"LC-MS/MS Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Data Analysis";

"Plasma Sample" -> "Protein Precipitation" [label="Add Acetonitrile & IS"];

"Protein Precipitation" -> "Centrifugation";

"Centrifugation" -> "Supernatant Transfer";

"Supernatant Transfer" -> "Evaporation";

"Evaporation" -> "Reconstitution";

"Reconstitution" -> "LC-MS/MS Analysis";

"LC-MS/MS Analysis" -> "Data Analysis";

}

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity. The following is a generalized protocol.[6][7]

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Treat the cells with various concentrations of Minnelide (in the presence of alkaline phosphatase) or triptolide for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

3. MTT Addition:

- Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

- Calculate the percentage of cell viability for each treatment group relative to the untreated control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

"Cell Seeding" [fillcolor="#FBBC05", fontcolor="#202124"];

"Compound Treatment";

"MTT Addition & Incubation" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Formazan Solubilization";

"Absorbance Measurement" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Data Analysis";

"Cell Seeding" -> "Compound Treatment";

"Compound Treatment" -> "MTT Addition & Incubation";

"MTT Addition & Incubation" -> "Formazan Solubilization";

"Formazan Solubilization" -> "Absorbance Measurement";

"Absorbance Measurement" -> "Data Analysis";

}

Conclusion

Minnelide represents a significant advancement in the development of triptolide-based therapeutics. Its favorable pharmacokinetic profile, characterized by rapid conversion to the active compound triptolide, allows for systemic delivery and potent anti-tumor activity. The well-defined mechanism of action, involving the inhibition of the TFIIH transcription factor, provides a strong rationale for its use in oncology. This technical guide has summarized the key pharmacokinetic and pharmacodynamic data for Minnelide and its active metabolite, triptolide, and provided an overview of essential experimental protocols. This information is intended to support further research and development of this promising anti-cancer agent.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minnelide Overcomes Oxaliplatin Resistance by Downregulating DNA Repair Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of Minnelide Free Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minnelide, a water-soluble phosphonooxymethyl prodrug of the potent anticancer agent triptolide, has garnered significant interest for its enhanced therapeutic potential. This technical guide provides a comprehensive overview of the solubility and stability of Minnelide, with a focus on its free acid form (14-O-phosphonooxymethyltriptolide). Triptolide's clinical development has been hampered by its poor aqueous solubility. Minnelide was designed to overcome this limitation, demonstrating markedly improved solubility and favorable stability profiles, allowing for parenteral administration. This document details the physicochemical properties, experimental protocols for solubility and stability assessment, and the key signaling pathways affected by its active form, triptolide. All quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Introduction to Minnelide and its Free Acid Form

Triptolide is a diterpenoid triepoxide isolated from the plant Tripterygium wilfordii. While it exhibits potent anti-tumor, anti-inflammatory, and immunosuppressive activities, its clinical utility is limited by its very low water solubility. To address this, Minnelide was synthesized as a highly water-soluble prodrug.

Minnelide is the disodium salt of 14-O-phosphonooxymethyltriptolide. The "Minnelide free acid" refers to the dihydrogen phosphate form of the molecule, which is an intermediate in the synthesis of the disodium salt. Upon administration, Minnelide is rapidly converted to the active parent compound, triptolide, by ubiquitous phosphatases in the body[1][2]. This conversion is a critical aspect of its mechanism of action and stability.

Synthesis of Minnelide

The synthesis of Minnelide from triptolide is a multi-step process that generates the free acid as a key intermediate before its conversion to the final disodium salt[1].

Solubility Studies

A primary advantage of Minnelide over triptolide is its significantly enhanced aqueous solubility.

Quantitative Solubility Data

| Compound | Solvent | Temperature | Solubility | Fold Increase | Reference |

| Minnelide (Disodium Salt) | Tris Buffer (pH 7.4) | 25°C | 61 mg/mL | ~3600x | [1] |

| Triptolide | Tris Buffer (pH 7.4) | 25°C | 17 µg/mL | - | [1] |

| Triptolide | DMSO | - | 10 mg/mL | - | |

| Triptolide | Ethanol | - | 10 mg/mL | - | |

| Triptolide | 1:1 DMF:PBS (pH 7.2) | - | ~0.5 mg/mL | - |

Experimental Protocol: Aqueous Solubility Determination

The following protocol is adapted from the methodology used to determine the aqueous solubility of the phosphonooxymethyl prodrug of triptolide[1].

Stability Studies

The stability of Minnelide is a critical factor for its storage and in vivo efficacy. The primary degradation pathway is the hydrolysis of the phosphate ester, which can be either chemical or enzyme-mediated.

Chemical Stability

The chemical stability of the Minnelide disodium salt has been evaluated at physiological pH.

| Compound | Condition | Parameter | Value | Reference |

| Minnelide (Disodium Salt) | pH 7.4, 4°C | t90 (shelf life) | 2 years (estimated) | [1] |

Enzymatic Stability (Conversion to Triptolide)

In the presence of phosphatases, Minnelide is rapidly converted to triptolide. This is the intended mechanism of activation in vivo.

| Compound | Condition | Parameter | Value | Reference |

| Minnelide | Alkaline Phosphatase, Glycine Buffer (pH 9.8), 37°C | t1/2 (half-life) | 2 minutes | [2] |

Experimental Protocol: In Vitro Enzymatic Hydrolysis

The following protocol outlines the method used to determine the rate of enzymatic conversion of Minnelide to triptolide[2].

References

The Genesis of Minnelide: A Water-Soluble Prodrug to Unleash the Potency of Triptolide

A Technical Guide on the Discovery, Preclinical Development, and Clinical Emergence of a Promising Anti-Cancer Agent

Executive Summary

Triptolide, a natural diterpenoid triepoxide extracted from the thunder god vine (Tripterygium wilfordii), has long been recognized for its potent anti-inflammatory, immunosuppressive, and anticancer activities. However, its clinical translation has been severely hampered by its poor water solubility and significant toxicity. To overcome these limitations, Minnelide, a water-soluble phosphonooxymethyl prodrug of triptolide, was synthesized. This technical guide provides a comprehensive overview of the discovery and history of Minnelide, detailing its synthesis, preclinical evaluation in various cancer models, and early clinical trial results. The document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental details, quantitative data summaries, and visual representations of key processes and pathways.

The Triptolide Dilemma: Potency Hindered by Poor Solubility

Triptolide exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and autophagy, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and Hsp70 pathways.[1][2] Despite its broad and potent in vitro and in vivo activity against a range of cancers, including pancreatic, lung, and ovarian cancer, its inherent hydrophobicity has been a major obstacle to its clinical development.[3][4][5] This poor water solubility makes intravenous formulation challenging and limits its bioavailability.[3][4][6][7][8][9][10][11]

The Innovation: Synthesis of Minnelide, a Water-Soluble Prodrug

To address the solubility issue of triptolide, Minnelide (14-O-phosphonooxymethyltriptolide disodium salt) was designed and synthesized.[4][6][9] The core concept was to create a prodrug that is highly water-soluble and would rapidly convert to the active compound, triptolide, in the body. This bioconversion is achieved through the action of phosphatases, which are ubiquitous in the bloodstream and body tissues.[1][9]

Synthesis Protocol

The synthesis of Minnelide from triptolide involves a multi-step process:

-

Intermediate Formation: Triptolide is reacted with acetic acid and acetic anhydride in dimethyl sulfoxide (DMSO) at room temperature for five days. This reaction generates an intermediate form as a white foam.[6]

-

Dibenzyl Ester Derivative Synthesis: The intermediate is then reacted with dibenzylphosphate and N-iodosuccinimide in dry methylene chloride to produce a dibenzyl ester derivative.[6]

-

Final Prodrug Synthesis: The dibenzyl group is removed by hydrogen gas on palladium on carbon, yielding the dihydrogen phosphate. Subsequent reaction with sodium carbonate produces the final product, 14-O-phosphonooxymethyltriptolide disodium salt (Minnelide), as a white powder with a purity of over 95% as determined by HPLC.[6]

Preclinical Evaluation: Demonstrating Efficacy in Pancreatic Cancer

Minnelide has undergone extensive preclinical testing, primarily in pancreatic cancer models, where it has demonstrated significant efficacy in reducing tumor growth and metastasis, and improving survival.[1][3][7][10][11][12]

Experimental Protocols

Orthotopic Pancreatic Cancer Model:

-

Animal Model: 4- to 6-week-old female athymic nude mice.[12]

-

Cell Lines: Human pancreatic cancer cell lines MIA PaCa-2 (primary tumor-derived), S2-013 (liver metastasis-derived), and AsPC-1 (ascites-derived) were used.[1][3][12]

-

Procedure: 1 x 10⁶ (MIA PaCa-2, S2-013) or 2 x 10⁵ (AsPC-1) cells were suspended in Matrigel and surgically implanted into the tail of the pancreas.[1][12]

-

Treatment: Mice were randomized into treatment and control groups. Minnelide was administered daily via intraperitoneal injection at doses ranging from 0.1 to 0.6 mg/kg.[3][7] Control groups received saline.[3]

-

Endpoint: Tumor volume and weight were measured at the end of the study. Survival was monitored.[1][7]

Human Xenograft Model:

-

Animal Model: Severe combined immunodeficient (SCID) mice.[3][7][10][11][12]

-

Procedure: Human pancreatic tumors were transplanted into the mice.[3][7][10][11][12]

-

Treatment: Minnelide was administered at doses of 0.21 mg/kg or 0.42 mg/kg once daily.[12]

-

Endpoint: Tumor regression and survival were assessed.[12]

Spontaneous Pancreatic Cancer Mouse Model:

-

Animal Model: Genetically engineered mouse model (KRasG12D; Trp53R172H; Pdx-1Cre) that spontaneously develops pancreatic cancer.[3][7][10][11][12]

-

Treatment: Minnelide was administered to evaluate its effect on tumor formation.[3][12]

Quantitative Data from Preclinical Studies

| Model | Cell Line | Treatment | Outcome | Control Group | Treated Group | P-value | Reference |

| Orthotopic | AsPC-1 | Minnelide (0.42 mg/kg/day) | Median Survival | 36 days | All animals survived to day 100 | - | [1] |

| Orthotopic | AsPC-1 | Minnelide (0.42 mg/kg/day) | Average Tumor Weight (day 75) | 1380.0 ± 280 mg | 50.0 ± 36.5 mg | P = 0.01 | [13] |

| Orthotopic | AsPC-1 | Minnelide (0.42 mg/kg/day) | Average Tumor Volume (day 75) | 1301 ± 179.8 mm³ | 18.08 ± 13.0 mm³ | P = 0.0011 | [13] |

| Xenograft | Patient-derived | Minnelide (0.21 mg/kg/day) | Tumor Weight | 1737.5 ± 385.9 mg | 350 ± 25.0 mg | - | [12] |

| Xenograft | Patient-derived | Minnelide (0.42 mg/kg/day) | Tumor Weight | 1737.5 ± 385.9 mg | 100 mg | - | [12] |

Mechanism of Action: How Triptolide Exerts its Anticancer Effects

As Minnelide is a prodrug of triptolide, its biological activity is attributed to triptolide. Triptolide is a multi-target agent that modulates various signaling pathways crucial for cancer cell survival and proliferation.

Key mechanisms include:

-

Inhibition of Heat Shock Protein 70 (Hsp70): Triptolide has been shown to inhibit the expression of Hsp70, a protein that is overexpressed in many cancers and protects cancer cells from apoptosis.[1]

-

Suppression of NF-κB Signaling: Triptolide inhibits the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.[14]

-

Induction of Apoptosis: Triptolide induces programmed cell death (apoptosis) through both caspase-dependent and -independent pathways.[14] This involves the release of cytochrome c from mitochondria and the activation of caspases.[14]

-

Modulation of Transcription: Triptolide has been shown to inhibit the general transcription factor TFIIH, leading to a broad impact on the transcriptional landscape of cancer cells.

Clinical Development: Minnelide in Human Trials

The promising preclinical data paved the way for the clinical evaluation of Minnelide.

Phase I Clinical Trial

A first-in-human Phase I study of Minnelide was conducted in patients with advanced gastrointestinal (GI) cancers, including pancreatic and colorectal cancer.[5][9][15]

-

Study Design: A 3+3 dose-escalation scheme was used to determine the safety, pharmacokinetics, pharmacodynamics, antitumor activity, and the recommended Phase II dose (RP2D).[5][15]

-

Patient Population: 45 patients with refractory GI carcinomas were enrolled, with 42 receiving at least one dose of Minnelide.[5][15]

-

Key Findings:

| Metric | Result | Reference |

| Objective Response Rate (ORR) | 4% | [5][9] |

| Disease Control Rate (DCR) | 54% (15 out of 28 evaluable patients) | [5][9] |

| Duration of DCR | Ranged from ~2 to 6 months in 50% of evaluable patients | [5][15] |

A Phase I trial in patients with advanced gastric cancer also showed that Minnelide in combination with paclitaxel had a manageable safety profile and meaningful clinical activity.[16]

Conclusion and Future Directions

The development of Minnelide represents a significant advancement in overcoming the pharmaceutical challenges of triptolide. By creating a water-soluble prodrug, researchers have successfully translated a potent natural product with significant preclinical efficacy into a clinical-stage therapeutic candidate. The preclinical data, particularly in aggressive pancreatic cancer models, is compelling, and the early clinical trial results have shown a manageable safety profile and encouraging signs of antitumor activity in patients with advanced, refractory cancers.

Ongoing and future studies will likely focus on:

-

Phase II trials to further evaluate the efficacy of Minnelide as a monotherapy and in combination with other chemotherapeutic agents in various cancers.

-

Identification of biomarkers to predict patient response to Minnelide.

-

Further elucidation of the complex molecular mechanisms of triptolide to identify potential synergistic drug combinations.

Minnelide stands as a testament to the power of medicinal chemistry to unlock the therapeutic potential of natural products, offering hope for new treatment options for patients with challenging malignancies like pancreatic cancer.

References

- 1. Minnelide, a novel drug for pancreatic and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First-in-Human Phase I Study of Minnelide in Patients With Advanced Gastrointestinal Cancers: Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pancreasfoundation.org [pancreasfoundation.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A preclinical evaluation of Minnelide as a therapeutic agent against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

- 16. The safety and efficacy outcomes of Minnelide given alone or in combination with paclitaxel in advanced gastric cancer: A phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Minnelide Free Acid: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minnelide free acid, the active form of the water-soluble prodrug Minnelide, is a derivative of the natural product triptolide. Triptolide has a long history of use in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[1] In recent years, Minnelide has garnered significant interest in the field of oncology for its potent anti-cancer activities. This technical guide provides an in-depth overview of the molecular targets and signaling pathways modulated by Minnelide free acid, supported by quantitative data from preclinical studies and detailed experimental protocols. Minnelide is a prodrug that rapidly converts to triptolide in the bloodstream.[1]

Core Mechanism of Action: Targeting Super-Enhancer Networks

The primary mechanism of action of Minnelide free acid involves the inhibition of super-enhancer networks that are critical for the transcription of key oncogenes.[2] The direct molecular target is the XPB subunit of the general transcription factor TFIIH.[2] By covalently binding to XPB, triptolide inhibits its DNA-dependent ATPase activity, leading to a disruption of the entire transcription machinery.[2] This inhibitory action has a profound impact on genes regulated by super-enhancers, such as the proto-oncogene c-MYC, which is a key driver in many cancers, including adenosquamous carcinoma of the pancreas.[2]

Key Molecular Targets and Signaling Pathways

Minnelide free acid exerts its pleiotropic anti-cancer effects by modulating several critical signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Triptolide has been shown to be a potent inhibitor of the NF-κB signaling pathway.[1] This inhibition is a key contributor to its anti-inflammatory and pro-apoptotic effects.

// Nodes Minnelide [label="Minnelide Free Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; p65_p50 [label="NF-κB (p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; p_IkB [label="p-IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; Ub_Proteasome [label="Ubiquitin-Proteasome\nDegradation", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_DNA [label="NF-κB binds to DNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Pro-survival & Pro-inflammatory\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Minnelide -> IKK [label="Inhibits", color="#EA4335", fontcolor="#202124"]; IKK -> p_IkB [label="Phosphorylates", color="#4285F4", fontcolor="#202124"]; IkB -> p_IkB [style=invis]; p_IkB -> Ub_Proteasome [label="Leads to", color="#4285F4", fontcolor="#202124"]; p65_p50 -> IkB [label="Bound to", style=dashed, color="#5F6368", fontcolor="#202124"]; Ub_Proteasome -> p65_p50 [label="Releases", color="#4285F4", fontcolor="#202124"]; p65_p50 -> Nucleus [label="Translocates to", color="#4285F4", fontcolor="#202124"]; Nucleus -> NFkB_DNA [style=invis]; NFkB_DNA -> Gene_Expression [label="Promotes", color="#4285F4", fontcolor="#202124"];

// Invisible edges for alignment {rank=same; IKK; IkB; p65_p50} } .enddot Figure 1: Minnelide's Inhibition of the NF-κB Signaling Pathway.

Heat Shock Protein 70 (HSP70) Signaling

HSP70 is a molecular chaperone that is frequently overexpressed in cancer cells, where it plays a crucial role in promoting cell survival and conferring resistance to therapy.[3] Minnelide has been shown to downregulate the expression of HSP70 in various cancer models, including pancreatic and gastric cancer.[3][4] This reduction in HSP70 levels sensitizes cancer cells to apoptosis. The downregulation of HSP70 is mediated by the inhibition of the transcription factor Sp1.[3]

// Nodes Minnelide [label="Minnelide Free Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sp1 [label="Sp1 Transcription Factor", fillcolor="#FBBC05", fontcolor="#202124"]; HSP70_Gene [label="HSP70 Gene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; HSP70_mRNA [label="HSP70 mRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSP70_Protein [label="HSP70 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Minnelide -> Sp1 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Sp1 -> HSP70_Gene [label="Activates Transcription of", color="#4285F4", fontcolor="#202124"]; HSP70_Gene -> HSP70_mRNA [label="Transcription", color="#4285F4", fontcolor="#202124"]; HSP70_mRNA -> HSP70_Protein [label="Translation", color="#4285F4", fontcolor="#202124"]; HSP70_Protein -> Apoptosis [label="Inhibits", color="#EA4335", fontcolor="#202124"]; HSP70_Protein -> Cell_Survival [label="Promotes", color="#34A853", fontcolor="#202124"]; } .enddot Figure 2: Minnelide's Downregulation of HSP70 Expression.

Apoptosis and Autophagy Induction

Minnelide free acid is a potent inducer of programmed cell death. In some pancreatic cancer cell lines, such as MiaPaCa-2 and Capan-1, triptolide induces caspase-dependent apoptosis. In other cell lines, particularly metastatic ones like S2-013, it triggers caspase-independent autophagic cell death.[5] The induction of autophagy is associated with the inactivation of the Akt/mTOR/p70S6K pathway and the upregulation of the ERK1/2 pathway.[5]

Quantitative Data from Preclinical Studies

The anti-cancer efficacy of Minnelide and its parent compound, triptolide, has been quantified in numerous preclinical studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Triptolide in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| Capan-1 | 0.01 | [6] |

| Capan-2 | 0.02 | [6] |

| SNU-213 | 0.0096 | [6] |

Data from in vitro cell viability assays.[6]

In Vivo Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.

Table 2: Effect of Minnelide on Tumor Growth in a Pancreatic Cancer Xenograft Model (MIA PaCa-2 cells)

| Treatment Group | Dose | Tumor Volume (mm³) | Tumor Weight (mg) | Reference |

| Saline (Control) | - | 799.6 ± 142.3 | 1387.5 ± 109.3 | [7] |

| Minnelide | 0.42 mg/kg | 199.8 ± 49.2 | 290 ± 58.6 | [7] |

Data are presented as mean ± SE. All control mice developed tumors, while 9 out of 10 Minnelide-treated animals had small tumors.[7]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments used to characterize the activity of Minnelide free acid.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Minnelide on cancer cells.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cancer cells in a 96-well plate\n(e.g., 5,000 cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_24h [label="Incubate for 24 hours to allow cell attachment", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Minnelide [label="Add varying concentrations of Minnelide\n(and controls)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_48_72h [label="Incubate for 48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT solution (e.g., 10 µL of 5 mg/mL)\nto each well", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_4h [label="Incubate for 4 hours at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add solubilization solution (e.g., DMSO)\nto dissolve formazan crystals", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Absorbance [label="Measure absorbance at 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Minnelide; Add_Minnelide -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> End; } .enddot Figure 3: Workflow for a typical MTT cell viability assay.

Protocol Details:

-

Cell Seeding: Seed pancreatic cancer cells (e.g., Capan-1) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Minnelide free acid in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated wells as controls.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for HSP70 and NF-κB Pathway Proteins

This protocol is used to determine the effect of Minnelide on the protein expression levels of HSP70 and key components of the NF-κB pathway.

Protocol Details:

-

Cell Lysis: Treat cancer cells with Minnelide for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP70, p-p65, p65, IκBα, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

In Vivo Pancreatic Cancer Xenograft Study

This protocol describes the establishment of a pancreatic cancer xenograft model and the evaluation of Minnelide's anti-tumor efficacy.

Protocol Details:

-

Cell Preparation: Harvest MIA PaCa-2 human pancreatic cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Drug Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer Minnelide (e.g., 0.42 mg/kg) or vehicle (saline) intraperitoneally daily for a specified period (e.g., 28 days).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion

Minnelide free acid is a promising anti-cancer agent with a well-defined mechanism of action targeting super-enhancer networks through the inhibition of the XPB subunit of TFIIH. Its ability to modulate multiple key signaling pathways, including NF-κB and HSP70, and to induce both apoptosis and autophagy, underscores its potential as a multi-faceted therapeutic. The quantitative data from preclinical studies demonstrate its potent in vitro and in vivo efficacy against various cancer models, particularly pancreatic cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compelling compound. As Minnelide continues to be evaluated in clinical trials, a thorough understanding of its molecular targets and signaling pathways is paramount for its successful translation into a clinical setting.[1]

References

- 1. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. mskcc.org [mskcc.org]

- 5. pancreasfoundation.org [pancreasfoundation.org]

- 6. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In vitro anticancer activity of Minnelide free acid

An In-depth Technical Guide on the In Vitro Anticancer Activity of Minnelide

Introduction

Minnelide is a highly water-soluble, synthetic prodrug of triptolide, a diterpenoid epoxide derived from the thunder god vine, Tripterygium wilfordii.[1][2] Triptolide itself demonstrates significant anticancer properties but is limited by its poor water solubility and high toxicity.[1][2] Minnelide was developed to overcome these limitations, offering a promising therapeutic agent for various malignancies, particularly pancreatic cancer.[2][3][4] In biological systems, Minnelide is converted to the active compound, triptolide, which exerts its cytotoxic effects.[2][5] This document provides a comprehensive overview of the in vitro anticancer activity of Minnelide, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Minnelide's anticancer activity is multifaceted, stemming from the biological effects of its active form, triptolide. The primary mechanism involves the induction of apoptosis and the disruption of key cellular processes that support tumor growth and survival.

1. Inhibition of Heat Shock Protein 70 (HSP70): A principal target of Minnelide is Heat Shock Protein 70 (HSP70).[6][7] HSP70 is a molecular chaperone that is frequently overexpressed in cancer cells, where it plays a crucial role in inhibiting apoptosis and promoting cell survival.[7] By inhibiting HSP70, Minnelide effectively removes this protective mechanism, rendering cancer cells susceptible to programmed cell death.[6][7]

2. Downregulation of Sp1 Transcription Factor: Studies have shown that Minnelide's effect on HSP70 is mediated through the inhibition of the transcription factor Sp1.[8] Minnelide alters the glycosylation status of Sp1, inhibiting its transcriptional activity.[8] This leads to the downregulation of HSP70 and other pro-survival genes.

3. Induction of Apoptosis: Minnelide is a potent inducer of apoptosis in cancer cells.[9][10] This is achieved through the downregulation of anti-apoptotic genes (such as BIRC2, BIRC4, BIRC5) and the upregulation of pro-apoptotic genes like APAF-1.[10] The apoptotic cascade is further evidenced by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), key markers of apoptosis.[5][9]

4. Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Minnelide has been shown to attenuate NF-κB signaling activity, which contributes to the downregulation of its transcriptional targets, including various anti-apoptotic proteins.[10]

5. Disruption of Tumor Stroma: Beyond its direct effects on tumor cells, Minnelide also modifies the tumor microenvironment. It effectively depletes the desmoplastic stroma characteristic of cancers like pancreatic cancer by inhibiting the synthesis of major stromal components, hyaluronan (HA) and collagen.[8] This is achieved by reducing the activity and expression of hyaluronan synthase (HAS) genes, partly through the inhibition of the Sp1 transcription factor.[8]

Quantitative Data on In Vitro Efficacy

The conversion of Minnelide to its active form, triptolide, is essential for its cytotoxic effects and requires the presence of phosphatases.[2] In vitro studies consistently demonstrate a significant reduction in the viability of various cancer cell lines upon treatment.

| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |

| S2-013 | Pancreatic Cancer | 200 nM | Decreased cell viability | [2][5] |

| MIA PaCa-2 | Pancreatic Cancer | 200 nM | Decreased cell viability | [2][5] |

| S2-VP10 | Pancreatic Cancer | 200 nM | Decreased cell viability | [2] |

| Panc-1 | Pancreatic Cancer | 200 nM | Decreased cell viability | [2][5] |

| MKN28 | Gastric Adenocarcinoma | Varies | Decreased cell viability, increased apoptosis | [11] |

| MKN45 | Gastric Adenocarcinoma | Varies | Decreased cell viability, increased apoptosis | [11] |

| NSCLC Cells | Non-Small Cell Lung Carcinoma | Varies | Anti-proliferative effects, induced apoptosis | [10] |

Note: The efficacy of Minnelide in vitro is dependent on its conversion to triptolide by alkaline phosphatase, which is typically present in serum-containing media or can be added exogenously.[2]

Experimental Protocols

The evaluation of Minnelide's in vitro anticancer activity involves a series of standard cell biology and biochemical assays.

1. Cell Viability Assay (e.g., CCK-8 or MTT-based): This assay quantifies the effect of Minnelide on cell proliferation and viability.

-

Cell Seeding: Cancer cells (e.g., MIA PaCa-2, Panc-1) are seeded into 96-well plates at a density of approximately 1x10³ to 1x10⁴ cells per well and allowed to adhere overnight.[10]

-

Treatment: The following day, the culture medium is replaced with serum-free medium containing varying concentrations of Minnelide (or triptolide) and incubated for a defined period (e.g., 24-72 hours) at 37°C. Control cells are treated with a vehicle like DMSO.[10]

-

Detection: A solution such as WST-8 (from Cell Counting Kit-8) or MTT is added to each well. After a further incubation period (1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

2. Apoptosis Assay (Caspase Activity and TUNEL): These assays confirm that cell death occurs via apoptosis.

-

Caspase-Glo® 3/7 Assay:

-

Cells are seeded in 96-well plates and treated with Minnelide as described above.

-

After treatment, the Caspase-Glo® 3/7 reagent is added to each well, which contains a luminogenic caspase-3/7 substrate.

-

The plate is incubated at room temperature, and the luminescence, which is proportional to caspase activity, is measured with a luminometer.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cells are cultured on coverslips or slides and treated with Minnelide.

-

Following treatment, cells are fixed, permeabilized, and incubated with a TUNEL reaction mixture containing TdT and labeled nucleotides (e.g., fluorescein-dUTP).

-

DNA fragmentation is visualized and quantified using fluorescence microscopy.[10]

-

3. Western Blotting: This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Minnelide.

-

Protein Extraction: Cells are treated with Minnelide, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.[9]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 40 µg) are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[9]

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific for target proteins (e.g., HSP70, cleaved caspase-3, PARP, Sp1, β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes related to Minnelide's activity.

Caption: Conversion of Minnelide to triptolide and its primary mechanism of action.

References

- 1. Triptolide - Wikipedia [en.wikipedia.org]

- 2. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minnelide, a novel drug for pancreatic and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. triptolide analog - My Cancer Genome [mycancergenome.org]

- 8. Impaired synthesis of stromal components in response to Minnelide improves vascular function, drug delivery and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minnelide Overcomes Oxaliplatin Resistance by Downregulating DNA Repair Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minnelide: A Novel Therapeutic That Promotes Apoptosis in Non-Small Cell Lung Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

A Preclinical Compendium on Minnelide Free Acid for Pancreatic Ductal Adenocarcinoma

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Minnelide, a water-soluble prodrug of the natural diterpenoid triptolide, for the treatment of pancreatic cancer. Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature, late-stage diagnosis, and profound resistance to conventional therapies.[1] The dense desmoplastic stroma surrounding pancreatic tumors creates a significant barrier to drug delivery, further complicating treatment.[2] Triptolide has demonstrated potent anti-cancer activity, but its poor water solubility has hindered its clinical development.[3][4] Minnelide was synthesized to overcome this limitation, offering a promising new therapeutic avenue.[3][5]

Mechanism of Action

Minnelide is a 14-O-phosphonooxymethyltriptolide disodium salt, which functions as a prodrug that is rapidly converted to its active form, triptolide, by phosphatases present in the bloodstream.[6][7] Triptolide exerts its anti-tumor effects through multiple mechanisms:

-

Inhibition of Heat Shock Protein 70 (HSP70): A primary mechanism of action is the downregulation of HSP70, a chaperone protein that is overexpressed in pancreatic cancer cells and is critical for their survival and proliferation.[8][9] By inhibiting HSP70, triptolide induces cell death.[8]

-

Modulation of Signaling Pathways: Triptolide has been shown to inactivate the Akt/mTOR/p70S6K pathway and upregulate the ERK1/2 pathway, contributing to autophagic cell death in some pancreatic cancer cell lines. It also downregulates NF-κB signaling, a key pathway involved in inflammation, cell survival, and epithelial-mesenchymal transition (EMT).[6]

-

Disruption of the Tumor Stroma: Beyond its direct effects on cancer cells, Minnelide has been shown to deplete the dense stromal microenvironment. It reduces key extracellular matrix components like hyaluronan (HA) and collagen.[2][9] This stromal depletion is thought to improve vascular function within the tumor, thereby enhancing the delivery of therapeutic agents.[2]

-

Inhibition of MYC: Minnelide also works in part by inhibiting MYC, a family of regulator genes that drive the growth of certain aggressive pancreatic cancer subtypes.[10]

Signaling and Activation Pathway

The following diagram illustrates the conversion of Minnelide to its active form, triptolide, and its subsequent primary inhibitory action on HSP70, leading to downstream effects on cancer cell survival.

Preclinical Models and Experimental Protocols

The efficacy of Minnelide has been evaluated in a variety of complementary preclinical models to ensure a robust assessment predictive of clinical performance.[3][11][12]

In Vitro Models

-

Cell Lines: Studies utilized a panel of human pancreatic cancer cell lines, including MIA PaCa-2 (derived from a primary tumor), S2-013 (derived from a liver metastasis), AsPC-1 (derived from ascites), S2-VP10, and Panc-1.[3][4] Cancer-associated fibroblasts (CAFs) isolated from KPC mouse models were also used to evaluate effects on stromal cells.[9]

In Vivo Models

-

Orthotopic Models: Human pancreatic cancer cells (MIA PaCa-2, S2-013, AsPC-1) were injected directly into the pancreas of athymic nude mice to mimic the native tumor microenvironment.[1][3]

-

Patient-Derived Xenograft (PDX) Models: Human pancreatic tumors were implanted subcutaneously into severe combined immunodeficient (SCID) mice, providing a model that closely recapitulates the heterogeneity of patient tumors.[2][3]

-

Genetically Engineered Mouse Model (GEMM): The KPC mouse model (KRasG12D; Trp53R172H; Pdx-1Cre) was used, which spontaneously develops pancreatic cancer that closely mirrors the genetic progression and pathology of human PDAC.[2][3][13]

Experimental Protocols

2.3.1 In Vitro Cell Viability Assay

-

Objective: To determine the cytotoxic effects of Minnelide on pancreatic cancer cell lines.

-

Method:

-

Pancreatic cancer cells (S2-013, MIA PaCa-2, S2-VP10, Panc-1) were seeded in appropriate culture plates.[4]

-

Cells were treated with Minnelide (e.g., 200 nM) in serum-free medium.[3][4]

-

To facilitate the conversion of Minnelide to active triptolide, alkaline phosphatase was added to the culture medium.[3][7]

-

After a specified incubation period (e.g., 48 hours), cell viability was assessed using a tetrazolium-based (MTT) assay, measuring absorbance at 450 nm.[1][4]

-

2.3.2 Orthotopic Tumor Implantation and Treatment

-

Objective: To evaluate the effect of Minnelide on tumor growth, metastasis, and survival in a clinically relevant animal model.

-

Method:

-